molecular formula C19H19NO3 B1385639 N-(2-Furylmethyl)-2-(2-phenoxyethoxy)aniline CAS No. 1040687-25-9

N-(2-Furylmethyl)-2-(2-phenoxyethoxy)aniline

Cat. No. B1385639
CAS RN: 1040687-25-9
M. Wt: 309.4 g/mol
InChI Key: MCYAXAMBTWEARW-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-(2-phenoxyethoxy)aniline, commonly referred to as NFM-2PEA, is an organic compound with a wide range of potential applications. It is a derivative of aniline, which is a colorless, volatile liquid with a strong, characteristic odor. NFM-2PEA has been used in various scientific research applications, including drug design, material science, and chemical synthesis. In addition, it has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Electronic Structure and Noncovalent Interactions

  • Ion-Radical Complexes : N-(2-Furylmethyl)aniline molecular ions are significant in the study of ion-radical complexes, relevant in mass spectrometry. These complexes are crucial in understanding electron impact mass spectrometry of N-(2-furylmethyl)anilines and their dissociation pathways (Vallejo Narváez & Rocha‐Rinza, 2015).

Mass Spectrometry Studies

  • Fragment Ion Formation : Studies have focused on the formation of ion [C5H5O]+ in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. This research helps predict the relative abundance of certain fragment ions in mass spectra, enhancing the understanding of molecular dissociation processes (Solano et al., 2006).

Chemistry and Polymerization

  • Catalysis in Polymerization : Research includes the synthesis of chelate-type titanium(IV) salicylideneaniline complexes with bis(5-methyl-2-furyl)methyl substituents in the aniline fragment. These complexes are significant in catalyzing ethylene and propylene polymerization, contributing to the development of high-molecular-weight linear polyethylene and atactic elastic polypropylene (Gagieva et al., 2006).

Infrared Spectroscopy and Theoretical Studies

  • Vibrational and Geometrical Properties : Investigations using infrared spectroscopy and theoretical calculations have provided insights into the vibrational, geometrical, and electronic properties of substituted N-phenoxyethylanilines. Such studies are pivotal in understanding the molecular structure and behavior of related compounds (Finazzi et al., 2003).

Synthesis and Reaction Paths

  • Benzoxazine Synthesis : Studies on the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde include investigating the reaction paths and analysis of synthesis crude products. This research aids in understanding the key intermediates and reaction mechanisms in benzoxazine synthesis (Zhang et al., 2015).

Antioxidant Activities

  • Transition Metal Complexes : Research into the synthesis and characterization of manganese(II) and copper(II) complexes of bis(N-allylbenzimidazol-2-ylmethyl)aniline has revealed significant radical scavenging activity, contributing to the understanding of antioxidative properties in chemical compounds (Wu et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-7-16(8-3-1)22-13-14-23-19-11-5-4-10-18(19)20-15-17-9-6-12-21-17/h1-12,20H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYAXAMBTWEARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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